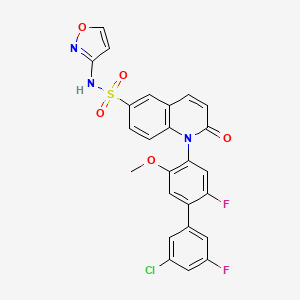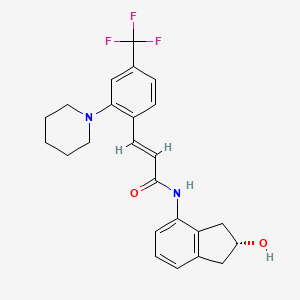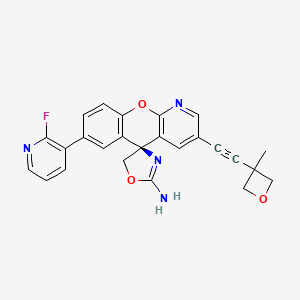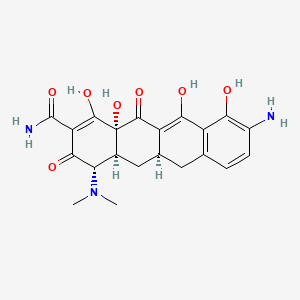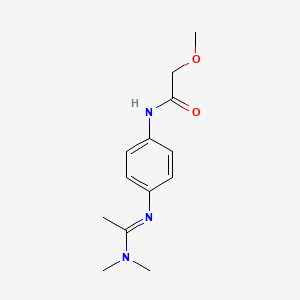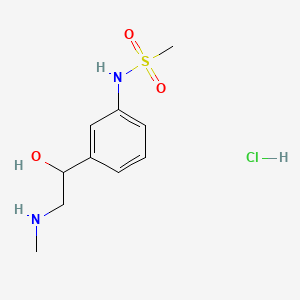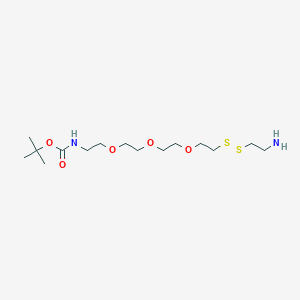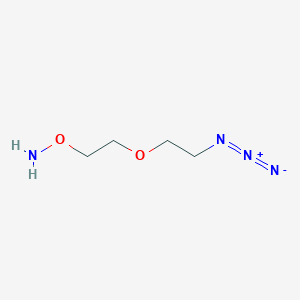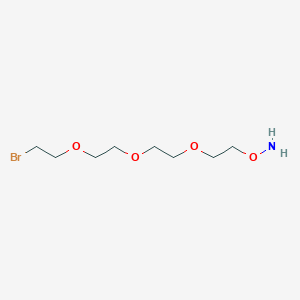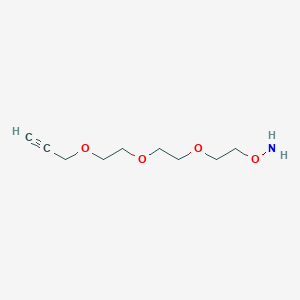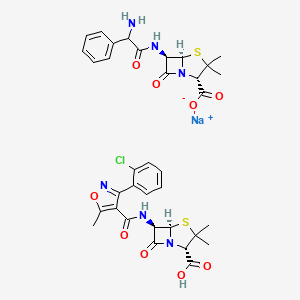
Ampiclox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampiclox is a combination antibiotic that contains two active ingredients: ampicillin and cloxacillin. It belongs to the penicillin group of antibiotics and is used to treat a variety of bacterial infections. Ampicillin is a broad-spectrum antibiotic effective against both gram-positive and gram-negative bacteria, while cloxacillin is a narrow-spectrum antibiotic that is particularly effective against penicillin-resistant staphylococci .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ampicillin is synthesized from 6-aminopenicillanic acid (6-APA) by acylation with phenylglycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. Cloxacillin is synthesized by acylation of 6-APA with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid .
Industrial Production Methods
Industrial production of Ampiclox involves the fermentation of Penicillium chrysogenum to produce 6-APA, followed by chemical modification to introduce the ampicillin and cloxacillin side chains. The process includes several purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ampiclox undergoes several types of chemical reactions, including:
Hydrolysis: Both ampicillin and cloxacillin can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acids.
Oxidation: Ampicillin can undergo oxidation to form sulfoxides and sulfones.
Substitution: The beta-lactam ring can be opened by nucleophiles, leading to various substitution products.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes or under acidic or basic conditions.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can react with the beta-lactam ring under mild conditions.
Major Products
Hydrolysis: Penicilloic acids.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted ampicillin or cloxacillin derivatives.
Applications De Recherche Scientifique
Ampiclox has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with beta-lactamase enzymes.
Biology: Employed in microbiology to study bacterial resistance mechanisms and the efficacy of combination antibiotic therapies.
Medicine: Used in clinical research to evaluate its effectiveness in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems
Mécanisme D'action
Ampicillin and cloxacillin exert their antibacterial effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amoxicillin: Another broad-spectrum penicillin antibiotic similar to ampicillin but with better oral absorption.
Dicloxacillin: Similar to cloxacillin, it is effective against penicillin-resistant staphylococci.
Penicillin G: A narrow-spectrum antibiotic effective against gram-positive bacteria but susceptible to beta-lactamase degradation
Uniqueness
Ampiclox is unique because it combines the broad-spectrum activity of ampicillin with the beta-lactamase resistance of cloxacillin. This combination makes it effective against a wider range of bacterial infections, including those caused by penicillin-resistant staphylococci .
Propriétés
Numéro CAS |
62713-27-3 |
|---|---|
Formule moléculaire |
C35H36ClN6NaO9S2 |
Poids moléculaire |
807.27 |
Nom IUPAC |
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-, mixt. with (2S-(2alpha,5alpha,6beta))-6-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid |
InChI |
1S/C19H18ClN3O5S.C16H19N3O4S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;;+1/p-1/t13-,14+,17-;9?,10-,11+,14-;/m11./s1 |
Clé InChI |
DTDVLGOPXRTVSW-WNMMQFCISA-M |
SMILES |
Cc1c(c(no1)c2ccccc2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(c3ccccc3)N)C(=O)[O-])C.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ampiclox, Cloxap |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
